5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 90004-30-1 . It has a molecular weight of 193.16 . The compound is a solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI Code is 1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,10H,1H3,(H,13,14) . The compound’s structure has been analyzed using various techniques such as 1H NMR, 13C NMR, and IR spectrum .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 193.16 . The compound’s properties have been analyzed using various techniques such as 1H NMR, 13C NMR, and IR spectrum .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, including compounds such as 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have shown a broad range of medicinal properties. These compounds are considered privileged heterocycles in drug discovery due to their application in developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory properties, and as CRF1 antagonists and radiodiagnostics. Structure-activity relationship (SAR) studies highlight the potential of this scaffold in medicinal chemistry, encouraging further exploration for developing novel drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines are of significant interest. This specificity is crucial for understanding the chemical behavior of such compounds, with implications for synthesizing structurally defined molecules for various applications. This area of research addresses literature controversies and highlights the nuanced chemical reactivity of the pyrazolo[1,5-a]pyrimidine scaffold, which could be leveraged for creating novel compounds with specific functionalities (Mohamed & Mahmoud, 2019).
Tautomerism and Molecular Interactions
The study of tautomeric equilibria, especially in nucleic acid bases and related compounds, is crucial for understanding the molecular interactions and stability of various tautomeric forms. This research is relevant for compounds like this compound, as it may impact their interaction with biomolecules, affecting their biological activity and potential medicinal applications (Person et al., 1989).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, including variants of pyrazolo[1,5-a]pyrimidines, highlights the evolving synthetic strategies in medicinal chemistry. These catalysts facilitate the development of complex molecules, potentially leading to novel drug candidates with improved bioavailability and pharmacological profiles. Such research underscores the importance of innovative synthetic methods in expanding the utility of pyrazolo[1,5-a]pyrimidine derivatives (Parmar et al., 2023).
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBAZPSBFLJYPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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